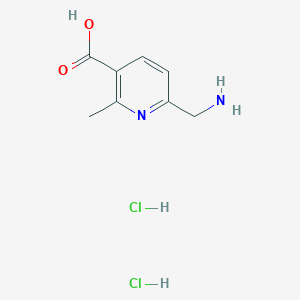

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride is a chemical compound with a pyridine ring structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride typically involves the reaction of 2-methylpyridine-3-carboxylic acid with formaldehyde and ammonia. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The resulting product is then converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can have different functional groups attached to the pyridine ring.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anti-inflammatory Agents : The compound has been noted for its ability to inhibit the activity of the IκB kinase (IKK) complex, which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer. This inhibition can potentially lead to treatments for autoimmune diseases, inflammatory disorders, and various cancers, including breast and colorectal cancer .

- Antineoplastic Activity : Due to its mechanism of action involving the suppression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, this compound shows promise as an antineoplastic agent. Studies suggest that it may help in managing conditions exacerbated by chronic inflammation, including certain malignancies .

- Neuroprotective Effects : Preliminary research indicates that compounds with similar structures may exhibit neuroprotective properties, suggesting potential applications in neurodegenerative diseases like Alzheimer's disease and multiple sclerosis .

Biochemical Applications

The compound is also used in biochemical research:

- Organic Buffers : It serves as an organic buffer in biochemical applications, helping to maintain pH levels during various reactions .

- Ligand Development : Its structure allows it to function as a ligand in coordination chemistry, where it can bind to metal ions and form complexes useful in catalysis and material science .

Data Table: Summary of Applications

Case Study 1: Inhibition of IKK Complex

A study investigating the effects of various pyridine derivatives on IKK activity demonstrated that this compound effectively reduced the phosphorylation of IκBα, leading to decreased NF-κB activity. This finding supports its potential use in treating inflammatory conditions.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit cell proliferation in breast cancer cell lines. The study found that treatment with this compound resulted in a significant decrease in tumor growth markers, suggesting its efficacy as an antineoplastic agent.

Mecanismo De Acción

The mechanism of action of 6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

2-Methylpyridine-3-carboxylic acid: Lacks the aminomethyl group, making it less versatile in certain reactions.

6-(Aminomethyl)pyridine-3-carboxylic acid: Similar structure but without the methyl group at the 2-position.

Uniqueness

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride is unique due to the presence of both the aminomethyl and methyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Actividad Biológica

6-(Aminomethyl)-2-methylpyridine-3-carboxylic acid dihydrochloride, with a molecular weight of approximately 239.10 g/mol, is a compound of interest due to its unique structural features and potential biological activities. Its synthesis and biological implications have been the focus of various studies, particularly in the context of medicinal chemistry and pharmacology.

The compound's structure includes a pyridine ring substituted with an aminomethyl group and a carboxylic acid, which contributes to its buffering capacity in biological systems. It is often utilized in biochemical applications, particularly as a non-ionic organic buffering agent that helps maintain pH stability in cell culture environments.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity across various domains:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds possess antimicrobial properties, with some exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, similar compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 6.25 to 12.5 µg/mL against common pathogens .

- Anticancer Potential : The compound has been explored for its anticancer properties. For example, related pyridine derivatives have shown cytotoxic effects in cancer cell lines through mechanisms involving apoptosis induction . The structural characteristics of these compounds facilitate their interaction with cellular targets, enhancing their therapeutic potential.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study focused on the anticancer activity of related pyridine derivatives demonstrated that specific structural modifications could enhance cytotoxicity. For example, a compound derived from the same chemical family exhibited an IC50 value of 123 nM for inhibiting PGE2-induced TNFα reduction in ex vivo assays, indicating strong potential for therapeutic applications in inflammation-related conditions .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Cellular Interaction : The compound's ability to penetrate cellular membranes allows it to interact with intracellular targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : Some studies suggest that similar compounds may inhibit specific enzymes that are crucial for cancer cell survival and proliferation, thereby exerting their anticancer effects.

Propiedades

IUPAC Name |

6-(aminomethyl)-2-methylpyridine-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-5-7(8(11)12)3-2-6(4-9)10-5;;/h2-3H,4,9H2,1H3,(H,11,12);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSPFFGTEZKYGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)CN)C(=O)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.